Cas no 2229665-65-8 (4,4-difluoro-4-phenylbut-2-en-1-amine)

4,4-Difluoro-4-phenylbut-2-en-1-amine is a fluorinated amine derivative featuring a phenyl-substituted butenyl backbone. The presence of difluorine atoms at the 4-position enhances its electronic properties, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The amine functionality allows for further derivatization, while the conjugated double bond offers reactivity for cross-coupling or cyclization reactions. Its structural features contribute to improved metabolic stability and bioavailability in drug design applications. This compound is suited for use in medicinal chemistry research, where fluorinated building blocks are often employed to modulate physicochemical properties.
4,4-difluoro-4-phenylbut-2-en-1-amine structure
2229665-65-8 structure
商品名:4,4-difluoro-4-phenylbut-2-en-1-amine
CAS番号:2229665-65-8
MF:C10H11F2N
メガワット:183.1978495121
CID:6612885
PubChem ID:165783651

4,4-difluoro-4-phenylbut-2-en-1-amine 化学的及び物理的性質

名前と識別子

    • 4,4-difluoro-4-phenylbut-2-en-1-amine
    • 2229665-65-8
    • EN300-1861953
    • インチ: 1S/C10H11F2N/c11-10(12,7-4-8-13)9-5-2-1-3-6-9/h1-7H,8,13H2/b7-4+
    • InChIKey: PEUHODVQIRRDAJ-QPJJXVBHSA-N
    • ほほえんだ: FC(/C=C/CN)(C1C=CC=CC=1)F

計算された属性

  • せいみつぶんしりょう: 183.08595568g/mol
  • どういたいしつりょう: 183.08595568g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 172
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 26Ų

4,4-difluoro-4-phenylbut-2-en-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1861953-1.0g
4,4-difluoro-4-phenylbut-2-en-1-amine
2229665-65-8
1g
$1100.0 2023-06-01
Enamine
EN300-1861953-10.0g
4,4-difluoro-4-phenylbut-2-en-1-amine
2229665-65-8
10g
$4729.0 2023-06-01
Enamine
EN300-1861953-0.5g
4,4-difluoro-4-phenylbut-2-en-1-amine
2229665-65-8
0.5g
$1357.0 2023-09-18
Enamine
EN300-1861953-0.05g
4,4-difluoro-4-phenylbut-2-en-1-amine
2229665-65-8
0.05g
$1188.0 2023-09-18
Enamine
EN300-1861953-5g
4,4-difluoro-4-phenylbut-2-en-1-amine
2229665-65-8
5g
$4102.0 2023-09-18
Enamine
EN300-1861953-1g
4,4-difluoro-4-phenylbut-2-en-1-amine
2229665-65-8
1g
$1414.0 2023-09-18
Enamine
EN300-1861953-2.5g
4,4-difluoro-4-phenylbut-2-en-1-amine
2229665-65-8
2.5g
$2771.0 2023-09-18
Enamine
EN300-1861953-0.1g
4,4-difluoro-4-phenylbut-2-en-1-amine
2229665-65-8
0.1g
$1244.0 2023-09-18
Enamine
EN300-1861953-5.0g
4,4-difluoro-4-phenylbut-2-en-1-amine
2229665-65-8
5g
$3189.0 2023-06-01
Enamine
EN300-1861953-10g
4,4-difluoro-4-phenylbut-2-en-1-amine
2229665-65-8
10g
$6082.0 2023-09-18

4,4-difluoro-4-phenylbut-2-en-1-amine 関連文献

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4,4-difluoro-4-phenylbut-2-en-1-amineに関する追加情報

Introduction to 4,4-difluoro-4-phenylbut-2-en-1-amine (CAS No. 2229665-65-8)

4,4-difluoro-4-phenylbut-2-en-1-amine, identified by its CAS number 2229665-65-8, is a fluorinated aromatic amine with a distinctive butenene backbone. This compound has garnered significant attention in the field of pharmaceutical chemistry due to its structural features and potential biological activities. The presence of both fluorine and phenyl substituents enhances its chemical reactivity and selectivity, making it a valuable intermediate in the synthesis of more complex molecules.

The compound’s molecular structure consists of a butenene chain with two fluorine atoms at the 4-position and a phenyl group at the same position. This arrangement imparts unique electronic and steric properties, which are crucial for its role in medicinal chemistry. The fluorine atoms contribute to metabolic stability and binding affinity, while the phenyl group introduces hydrophobic interactions, influencing both solubility and pharmacokinetic profiles.

In recent years, 4,4-difluoro-4-phenylbut-2-en-1-amine has been explored in the development of novel therapeutic agents. Its structural motif is reminiscent of biologically active scaffolds found in marketed drugs, suggesting potential applications in areas such as central nervous system (CNS) disorders, anti-inflammatory agents, and anticancer therapies. The compound’s ability to undergo further functionalization makes it a versatile building block for drug discovery.

One of the most compelling aspects of this compound is its role in synthetic chemistry. The butenene core allows for diverse transformations, including cross-coupling reactions, cyclization processes, and nucleophilic substitutions. These reactions are pivotal in constructing more intricate molecular architectures, enabling chemists to design molecules with tailored properties. For instance, recent studies have demonstrated its utility in generating fluorinated heterocycles, which are known for their enhanced bioavailability and reduced susceptibility to enzymatic degradation.

The incorporation of fluorine atoms into pharmaceutical candidates is a well-established strategy to improve drug efficacy. Fluorine’s ability to modulate electronic distributions and hydrogen bonding interactions can significantly alter a molecule’s pharmacological profile. In the case of 4,4-difluoro-4-phenylbut-2-en-1-amine, the electron-withdrawing nature of fluorine may enhance binding affinity to target proteins while simultaneously improving metabolic stability. This dual benefit is particularly valuable in drug design.

Recent advancements in computational chemistry have further highlighted the potential of this compound. Molecular modeling studies suggest that derivatives of 4,4-difluoro-4-phenylbut-2-en-1-amine could exhibit high selectivity for certain enzymes or receptors. For example, modifications at the amine or phenyl positions might fine-tune interactions with biological targets, leading to improved therapeutic outcomes. Such insights are derived from large-scale databases and machine learning algorithms that predict molecular behavior based on structural features.

The synthesis of 4,4-difluoro-4-phenylbut-2-en-1-amine itself presents an interesting challenge due to its fluorinated aromatic system. Traditional methods often involve multi-step sequences with careful control over reaction conditions to avoid unwanted side products. However, recent innovations in catalytic systems have streamlined these processes, making large-scale production more feasible. Transition-metal-catalyzed reactions, such as palladium-mediated cross-coupling or copper-assisted fluorination, have enabled more efficient access to this intermediate.

In clinical research, analogs of 4,4-difluoro-4-phenylbut-2-en-1-amine have shown promise in preclinical models. For instance, derivatives with altered substitution patterns have demonstrated anti-inflammatory effects by modulating cytokine production pathways. Similarly, studies suggest that certain modifications could enhance neuroprotective activity by interacting with specific receptor subtypes involved in neurodegenerative diseases. These findings underscore the compound’s potential as a lead structure for further optimization.

The growing interest in fluorinated compounds has also spurred new methodologies for their analysis and characterization. Techniques such as high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography are essential for confirming structural integrity and purity. Advanced analytical tools ensure that researchers can accurately assess the properties of 4,4-difluoro-4-phenylbut-2-en-1-amine and its derivatives during both discovery and development phases.

Ethical considerations are also important when working with compounds like this one. While CAS No. 2229665-65-8 does not fall under restricted categories, responsible handling practices must be followed to ensure safety in laboratory settings. Proper ventilation, personal protective equipment (PPE), and waste disposal protocols are critical components of any research involving chemical synthesis or biological testing.

Looking ahead, the future prospects for 4,4-difluoro-4-phénylbutené-(2E)-1-amine appear promising as drug discovery continues to evolve. Emerging technologies such as fragment-based drug design (FBDD) and structure-based virtual screening may identify new applications for this scaffold or inspire novel synthetic routes. Collaborative efforts between academia and industry will likely accelerate progress by combining expertise in medicinal chemistry with cutting-edge computational methods.

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